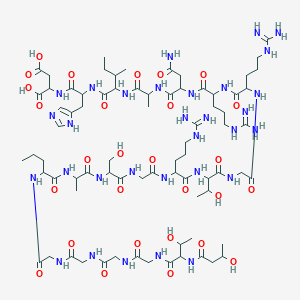
L-NIL dihydrochloride
Descripción general
Descripción
L-NIL dihydrochloride is a cell-permeable, potent, and selective inhibitor of nitric oxide synthase . It exhibits about 28-fold greater selectivity for inducible nitric oxide synthase (iNOS) than for the rat brain constitutive enzyme . The empirical formula is C8H17N3O2 · 2HCl and the molecular weight is 260.16 .
Physical And Chemical Properties Analysis
L-NIL dihydrochloride is a white solid . It is hygroscopic and should be stored at -20°C in sealed storage, away from moisture .Aplicaciones Científicas De Investigación
Inhibition of Inducible Nitric Oxide Synthase
L-N6-(1-Iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of mouse inducible nitric oxide synthase (miNOS), demonstrating an IC50 of 3.3 microM for miNOS. Its selectivity is highlighted by its much lower efficacy on rat brain constitutive NOS. This indicates L-NIL's potential as a selective inhibitor of inducible NOS, which can be useful in understanding the role of this enzyme in various disease models (Moore et al., 1994).
Therapeutic Efficacy in Experimental Osteoarthritis
L-NIL has shown promising results in reducing the progression of experimental osteoarthritis. In studies involving canine models of osteoarthritis, L-NIL administration resulted in a reduction in osteophyte size, severity of macroscopic and histologic cartilage lesions, and metalloprotease activity in cartilage. This suggests its potential therapeutic efficacy in osteoarthritis, possibly related to reduced chondrocyte apoptosis and decreased levels of caspase 3 activity (Pelletier et al., 2000).
Cardiovascular Abnormalities in Diabetic Rats
In studies focusing on cardiovascular abnormalities in streptozotocin diabetic rats, L-NIL (N6-(1-Iminoethyl)-L-lysine dihydrochloride) was used as a specific inhibitor of inducible nitric oxide synthase (iNOS). The treatment with L-NIL led to significant improvements in mean arterial blood pressure, heart rate, and pressor responses to vasoactive agents. This implies that L-NIL's inhibition of iNOS could be beneficial in treating cardiovascular abnormalities associated with diabetes (Nagareddy et al., 2009).
In Vivo Study on Human Melanoma
A study tested the efficacy of L-NIL in inhibiting human melanoma growth and survival in vivo using a xenograft model. L-NIL significantly inhibited melanoma growth, decreased microvessel density, and increased apoptotic cells in tumor xenografts. Additionally, it altered the expression of cell signaling and survival genes, including a downregulation of Bcl-2. Combined with chemotherapy, L-NIL enhanced the effectiveness of tumor treatment without increasing toxicity (Sikora et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBCXRAFAHXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-NIL dihydrochloride | |
CAS RN |
159190-45-1 | |
| Record name | 159190-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-[(3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B8101138.png)
![7-[(1R,2R)-3,5-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B8101146.png)
![sodium;(6Z)-6-[5-hydroxy-4-[(1E,5E)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]hexanoate](/img/structure/B8101154.png)

![[(4Z,6Z,10Z)-8,17-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8101158.png)
![(10Z,14Z,16Z)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8101178.png)
![(E)-7-[6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B8101183.png)
![[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8101184.png)



![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid](/img/structure/B8101207.png)

![methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B8101238.png)